N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide typically involves the reaction of 4-[(1S)-2-chloro-1-hydroxyethyl]aniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a diol.
Substitution: Formation of azide or nitrile derivatives.
Scientific Research Applications
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}methanesulfonamide: Similar structure but lacks the N-methyl group.
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .
Properties
Molecular Formula |
C10H14ClNO3S |
---|---|
Molecular Weight |
263.74 g/mol |
IUPAC Name |
N-[4-[(1S)-2-chloro-1-hydroxyethyl]phenyl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C10H14ClNO3S/c1-12(16(2,14)15)9-5-3-8(4-6-9)10(13)7-11/h3-6,10,13H,7H2,1-2H3/t10-/m1/s1 |
InChI Key |
KONSDXDLUSDQTI-SNVBAGLBSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)[C@@H](CCl)O)S(=O)(=O)C |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(CCl)O)S(=O)(=O)C |
Origin of Product |
United States |
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